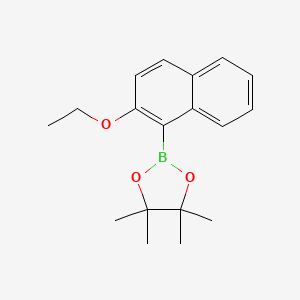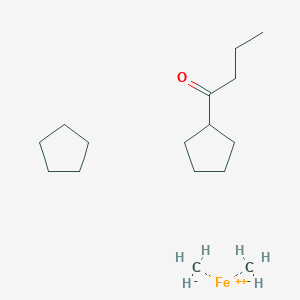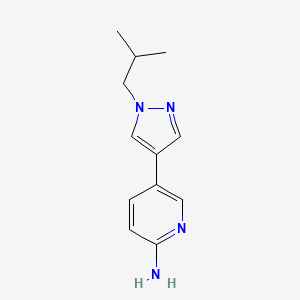![molecular formula C22H17NO B14029438 1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)
1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE is an organic compound that features a biphenyl group attached to an indole moiety with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE typically involves multi-step organic reactions. One common method includes the initial formation of the biphenyl group through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the indole and biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBOXYLIC ACID
Reduction: 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-METHANOL
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-3-CARBALDEHYDE
- 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBOXYLIC ACID
- 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-METHANOL
Uniqueness
1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C22H17NO |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
1-[(4-phenylphenyl)methyl]indole-2-carbaldehyde |
InChI |
InChI=1S/C22H17NO/c24-16-21-14-20-8-4-5-9-22(20)23(21)15-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-14,16H,15H2 |
InChI-Schlüssel |
QWTUBKMOMKNDLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=CC=CC=C4C=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S)-2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B14029369.png)


![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
![tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane](/img/structure/B14029389.png)








